Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-10(5-8-14)6-9-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKJGJHEXRJFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155853-00-0 | |
| Record name | tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate, also known as tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H18ClNO4S
- Molecular Weight : 283.77 g/mol
- CAS Number : 782501-25-1
- Melting Point : 82.0°C to 85.0°C
The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that compounds containing a piperidine moiety can inhibit specific proteins involved in cell signaling pathways, particularly those related to cancer and inflammation.
Key Pathways Affected:
- Raf-MEK-ERK Pathway : This pathway is crucial in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth.
- PI3K-Akt Pathway : Involvement in cell survival and metabolism makes this pathway a target for anticancer therapies.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Anticancer Activity : Initial studies suggest that this compound may inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (SW480) cancers. The compound's IC50 values indicate significant cytotoxicity against these cell lines.
- Inhibition of CDC42 : This compound has been identified as a potential inhibitor of CDC42, a protein involved in regulating the cytoskeleton and cellular morphology. Inhibiting CDC42 can lead to altered cell motility and invasion, which is beneficial in cancer therapy .
Case Studies
Several studies have highlighted the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on CDC42 Inhibitors :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- The chlorosulfonyl group in the target compound distinguishes it from analogs with aromatic (e.g., methylphenyl, chlorobenzyl) or heterocyclic (e.g., indazole) substituents. This group enhances electrophilicity, making the compound reactive toward amines or alcohols .
- The cyano-substituted analog (MW 336.80) exhibits increased molecular weight due to the additional nitrile group, which may influence solubility and stability .
Key Observations :
- The target compound’s synthesis likely parallels methods for tert-butyl piperidine derivatives, such as alkylation (e.g., NaH in DMF for indazole derivatives ) or low-temperature lithiation (e.g., sec-butyllithium at -78°C for chloro-oxoethyl analogs ).
- Carbamate formation via di-tert-butyl carbonate and Et₃N in aqueous dioxane achieves high yields (86%) for aliphatic substituents , suggesting a viable route for introducing the tert-butyl group in the target compound.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane are used to introduce the chlorosulfonyl group . Critical parameters include anhydrous conditions, controlled temperature (e.g., room temperature for coupling steps), and solvent choice (e.g., tetrahydrofuran for Grignard reactions). Purification via silica gel column chromatography ensures high purity, with yields optimized by monitoring reaction progress using TLC or HPLC .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and sulfonyl chloride signals. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can confirm functional groups like sulfonyl chloride (S=O stretches at ~1350–1150 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC to quantify impurities. For hydrolytic stability, dissolve the compound in buffered solutions (pH 1–10) and track sulfonyl chloride hydrolysis using ¹H NMR .
Q. What safety protocols are recommended during synthesis and handling?
Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential respiratory and dermal toxicity (Category 4). In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers at RT, away from moisture .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
Employ Design of Experiments (DoE) to evaluate variables like reagent stoichiometry, temperature, and solvent polarity. For example, increasing DMAP concentration (0.1–0.3 eq) enhances coupling efficiency. Switching to acetonitrile as a solvent may improve sulfonation kinetics. Real-time monitoring via in-situ IR or Raman spectroscopy allows rapid adjustments .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Unexpected peaks may arise from residual solvents, diastereomers, or degradation. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. High-Resolution Mass Spectrometry (HRMS) can differentiate between isobaric impurities. If stereochemical inconsistencies occur, compare experimental optical rotation with computational predictions (e.g., DFT) .
Q. What strategies stabilize the compound if it is sensitive to hydrolysis?
Lyophilize the compound to remove residual moisture. Store under inert gas (argon) with molecular sieves. During reactions, use aprotic solvents (e.g., DMF) and avoid aqueous workup unless necessary. Alternatively, replace the sulfonyl chloride with a stable prodrug (e.g., sulfonamide) until activation is required .
Q. How can binding affinity to biological targets be evaluated methodologically?
Use surface plasmon resonance (SPR) to measure real-time interactions with proteins. Radiolabeled ligand displacement assays (e.g., ³H or ¹²⁵I) quantify IC₅₀ values. For enzyme targets, perform kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Kᵢ) .
Q. How do structural modifications to the piperidine or sulfonyl groups alter reactivity?
Compare analogues using computational tools (e.g., molecular docking, DFT). For example, replacing the tert-butyl group with a benzyl moiety increases lipophilicity (logP +1.2), affecting membrane permeability. Sulfonate esters may reduce electrophilicity, delaying hydrolysis rates .
Q. What precautions mitigate risks during exothermic reactions (e.g., sulfonation)?
Use jacketed reactors with temperature control (±2°C). Add reagents dropwise to avoid thermal runaway. Monitor with in-line thermocouples and pressure sensors. For scale-up, conduct reaction calorimetry to determine adiabatic temperature rise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
